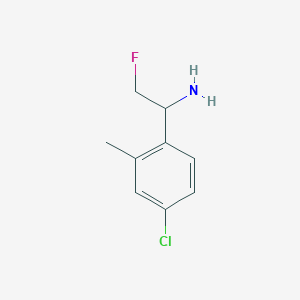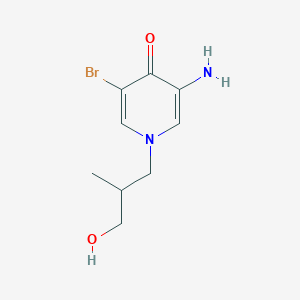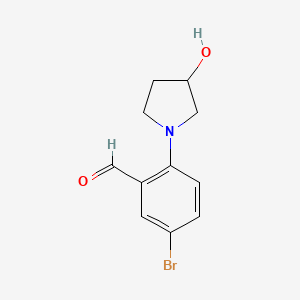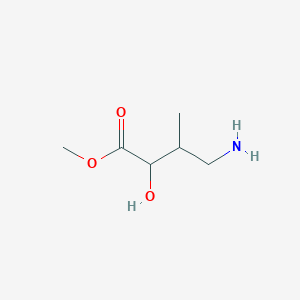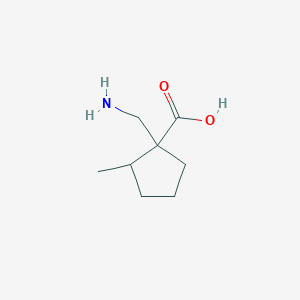![molecular formula C13H27NO B13222221 2-[(3,3,5-Trimethylcyclohexyl)amino]butan-1-ol](/img/structure/B13222221.png)
2-[(3,3,5-Trimethylcyclohexyl)amino]butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,3,5-Trimethylcyclohexyl)amino]butan-1-ol is an organic compound with the molecular formula C13H27NO It is characterized by the presence of a cyclohexyl ring substituted with three methyl groups and an amino group attached to a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,3,5-Trimethylcyclohexyl)amino]butan-1-ol typically involves the reaction of 3,3,5-trimethylcyclohexylamine with butanal. The reaction proceeds through a nucleophilic addition mechanism, where the amine group attacks the carbonyl carbon of butanal, followed by reduction to form the final product. The reaction is usually carried out under mild conditions, with the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) may be employed to enhance the reaction rate and selectivity. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(3,3,5-Trimethylcyclohexyl)amino]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form secondary amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of secondary amines or alcohols
Substitution: Formation of substituted amines or other derivatives
Scientific Research Applications
2-[(3,3,5-Trimethylcyclohexyl)amino]butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound. Studies have explored its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its potential use in drug development. Its structural features make it a candidate for the design of new drugs targeting specific biological pathways.
Industry: Used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 2-[(3,3,5-Trimethylcyclohexyl)amino]butan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing signal transduction pathways and resulting in therapeutic effects.
Comparison with Similar Compounds
2-[(3,3,5-Trimethylcyclohexyl)amino]butan-1-ol can be compared with other similar compounds, such as:
2-[(3,3,5-Trimethylcyclohexyl)amino]ethanol: Similar structure but with a shorter carbon chain. It may exhibit different reactivity and applications due to the difference in chain length.
2-[(3,3,5-Trimethylcyclohexyl)amino]propan-1-ol: Another similar compound with a different carbon chain length. Its properties and applications may vary accordingly.
3,3,5-Trimethylcyclohexylamine: The parent amine without the butanol chain. It serves as a precursor in the synthesis of various derivatives, including this compound.
Properties
Molecular Formula |
C13H27NO |
|---|---|
Molecular Weight |
213.36 g/mol |
IUPAC Name |
2-[(3,3,5-trimethylcyclohexyl)amino]butan-1-ol |
InChI |
InChI=1S/C13H27NO/c1-5-11(9-15)14-12-6-10(2)7-13(3,4)8-12/h10-12,14-15H,5-9H2,1-4H3 |
InChI Key |
XEXOMIQOZCEMST-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC1CC(CC(C1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-8-[(Propan-2-yl)amino]cyclooct-4-en-1-ol](/img/structure/B13222139.png)
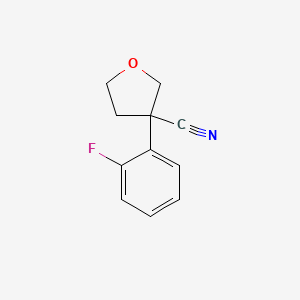
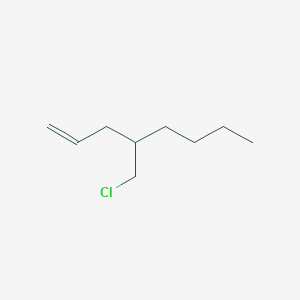
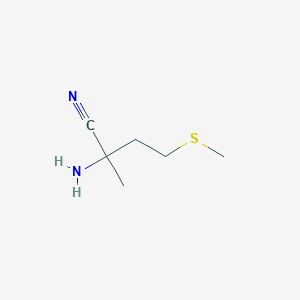
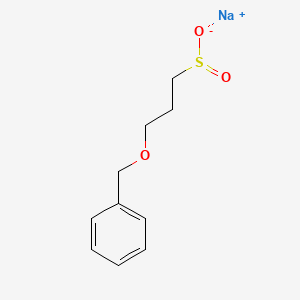
![5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B13222153.png)
![5-(Aminomethyl)-N-methoxy-N-methylspiro[2.3]hexane-5-carboxamide](/img/structure/B13222154.png)
![6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13222161.png)
